(E)-dodec-4-en-2-one
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Overview
Description
(E)-dodec-4-en-2-one is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound is part of the family of alkenones, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-dodec-4-en-2-one typically involves the aldol condensation of octanal and acetone, followed by a dehydration step to form the double bond. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the selectivity and yield of the desired product. Catalysts such as zeolites or metal oxides may also be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-dodec-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in (E)-dodec-4-en-2-ol.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, leading to the formation of substituted alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogens (e.g., bromine) and hydrogen halides (e.g., HBr) are common reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated alkenes.
Scientific Research Applications
(E)-dodec-4-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-dodec-4-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the double bond may participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-dodec-4-en-2-one: The cis-isomer of (E)-dodec-4-en-2-one, which has different physical and chemical properties.
Dodecan-2-one: A saturated analog without the double bond.
(E)-dodec-3-en-2-one: A positional isomer with the double bond at a different location.
Uniqueness
This compound is unique due to its specific configuration and the presence of both a double bond and a ketone group. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Biological Activity
(E)-Dodec-4-en-2-one, a compound with the chemical formula C12H22O, is a member of the enone family and has garnered interest for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on various research findings.
- Molecular Weight : 182.30 g/mol
- Structure : The compound features a dodecane backbone with a double bond at the fourth position and a ketone functional group at the second position.
Biological Activities
This compound exhibits several biological activities, which include:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, it was particularly effective against Escherichia coli and Staphylococcus aureus at concentrations ranging from 0.5 to 1.0 mg/mL .
- Insecticidal Properties : The compound has been identified as a potential insecticide. Research indicates that it can disrupt the behavior of pests by acting as a repellent or toxicant when applied in agricultural settings . Its efficacy against specific pest species has been documented, suggesting potential for use in integrated pest management strategies.
- Antioxidant Activity : this compound demonstrates antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in biological systems. This activity was evaluated using various assays, including DPPH and ABTS radical scavenging tests, where it showed promising results .
The mechanisms underlying the biological activities of this compound are still under investigation, but several hypotheses have emerged:
- Membrane Disruption : The compound may interact with microbial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It is hypothesized that this compound could inhibit key enzymes involved in metabolic pathways of pathogens.
- Signal Disruption : In insecticidal applications, it may interfere with pheromone signaling pathways, disrupting mating behaviors and leading to population declines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Properties
IUPAC Name |
(E)-dodec-4-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h9-10H,3-8,11H2,1-2H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSAFZXASVXYNM-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.